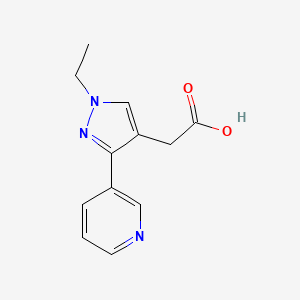

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-15-8-10(6-11(16)17)12(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMSCAJSNDBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects.

Mode of Action

For instance, certain indazole derivatives have been found to inhibit poly(ADP-ribose)polymerase (PARP) 1 and 2, which play a crucial role in DNA repair and genomic stability.

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase, which are crucial for the synthesis of inflammatory mediators. Additionally, this compound can bind to specific protein receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Biological Activity

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a pyrazole ring and a pyridine moiety, exhibits a range of pharmacological properties that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2, with a molecular weight of approximately 233.24 g/mol. The compound features an ethyl group at the 1-position of the pyrazole ring and a carboxylic acid functional group, which may enhance its solubility and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, anticancer agents based on the pyrazole structure have demonstrated antiproliferation activity in vitro and antitumor activity in vivo against several types of cancer, including breast, lung, and colorectal cancers . The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR.

Anti-inflammatory Properties

Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. The interaction with specific molecular targets, such as enzymes involved in inflammatory processes, may contribute to these properties.

Antimicrobial Activity

The antibacterial and antifungal activities of similar compounds have also been investigated. For example, certain pyrazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Research Findings

A detailed examination of the biological activity of this compound reveals several important findings:

Case Studies

- Anticancer Study : A study conducted on various pyrazole derivatives demonstrated that those similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent .

- Anti-inflammatory Research : Another investigation highlighted how pyrazole-containing compounds could effectively reduce inflammation markers in animal models, suggesting therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures to 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid exhibit promising anticancer activities. These compounds may act as enzyme inhibitors or receptor modulators, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies suggest that it may inhibit specific enzymes involved in the inflammatory response .

- Neurological Applications : There is emerging evidence that pyrazole derivatives can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety.

Industrial Applications

In addition to its pharmaceutical potential, the compound may find applications in:

- Agricultural Chemistry : Compounds similar to this compound have been explored for their efficacy as agrochemicals, particularly in pest control formulations.

- Material Science : The unique chemical properties may lead to applications in developing novel materials or coatings with specific functionalities.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in several cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Acetic Acid Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Effects :

- Pyridinyl Position : The 3-pyridinyl group (target compound) vs. 4-pyridinyl () alters electronic properties and binding affinity. Pyridin-3-yl may enhance interactions with aromatic residues in enzymes .

- Functional Groups : Acetic acid derivatives (target, ) exhibit higher polarity compared to methylsulfonyl acetamide (), affecting solubility and membrane permeability.

Biological Activity :

- Antimycobacterial activity in ’s compound correlates with the 4-chlorophenyl and pyridin-4-yl groups, suggesting bulky substituents enhance target engagement .

- Insecticidal activity in CE4 () highlights the role of sulfonyl groups in agrochemical potency .

Collision cross-section (CCS) data for 2-(4-ethylpyrazol-1-yl)acetic acid () suggests that pyridinyl substitution increases molecular volume, impacting pharmacokinetics .

Synthetic Routes :

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. For example, ethylacetoacetate (a β-ketoester) reacts with hydrazine or substituted hydrazines to yield 1-alkyl or 1-ethyl pyrazol-4-ones, which serve as key intermediates.

| Parameter | Details |

|---|---|

| Reactants | Hydrazine derivative + 1,3-dicarbonyl compound (e.g., ethylacetoacetate) |

| Solvent | Ethanol, glacial acetic acid, or other polar solvents |

| Temperature | Room temperature to reflux (60–80 °C) |

| Catalyst/Acid/Base | Acidic (AcOH) or basic (NaOH) conditions |

| Reaction Time | Several hours (4–12 h) |

This cyclization yields pyrazolone intermediates, which can be further functionalized.

Substitution with Pyridin-3-yl Group

Optimization Techniques and Advanced Methods

- Catalysis: Use of palladium catalysts (e.g., Pd(OAc)2, XPhos ligand) improves coupling efficiency in pyridine substitution steps.

- Microwave-Assisted Synthesis: Accelerates reaction times for pyrazole ring formation and substitution reactions.

- Continuous Flow Chemistry: Enhances reproducibility and scalability of the synthesis.

- High-Throughput Screening: Allows rapid optimization of reaction parameters such as solvent, temperature, and catalyst loading.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions/Methods | Outcome/Notes |

|---|---|---|---|

| 1. Pyrazole ring formation | Hydrazine derivative + 1,3-dicarbonyl compound | Acidic/basic medium, reflux, 4–12 h | Pyrazolone intermediate |

| 2. Pyridin-3-yl substitution | Halogenated pyrazole + 3-pyridylboronic acid | Pd-catalyzed Suzuki coupling, 80–100 °C, 12–24 h | 3-pyridinyl-substituted pyrazole |

| 3. Acetic acid introduction | Pyrazole intermediate + bromoacetic acid/ester | Base-mediated alkylation, reflux, 6–18 h | 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid |

Research Findings and Considerations

- The choice of hydrazine and 1,3-dicarbonyl compounds affects the substitution pattern and yield of the pyrazole ring.

- Pd-catalyzed cross-coupling reactions provide regioselectivity and functional group tolerance for pyridine substitution.

- The acetic acid moiety introduction requires careful control of base and solvent to avoid side reactions.

- Purification by flash chromatography using silica gel is effective for isolating the target compound in high purity.

- One-pot procedures and microwave-assisted methods have been reported to improve efficiency and reduce reaction times.

Q & A

Q. What are the recommended synthetic routes for 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving pyrazole ring formation, pyridine substitution, and acetic acid functionalization. Key intermediates may include ethyl 2-(pyridin-3-yl)acetate derivatives. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the pyridin-3-yl group . Reaction conditions such as temperature (40–100°C), catalyst (e.g., Pd(OAc)₂), and solvent (e.g., tert-butanol) are critical for yield optimization. Post-synthetic hydrolysis of ester groups to carboxylic acids requires controlled acidic or basic conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the substitution pattern on the pyrazole and pyridine rings. For instance, the acetic acid proton (δ ~3.5–4.0 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. ~275.3 g/mol) and fragmentation patterns.

- HPLC : Purity (>98%) can be assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

- Methodological Answer : The compound is likely polar due to the acetic acid and pyridine groups. Solubility tests in DMSO, methanol, or aqueous buffers (pH-dependent) are recommended. Poor solubility in non-polar solvents (e.g., hexane) may necessitate polar aprotic solvents (e.g., DMF) for reactions. Analogous compounds like 2-(pyridin-3-yl)acetic acid show moderate solubility in ethanol and water .

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design to optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., catalyst loading, solvent polarity) . Machine learning models trained on analogous pyrazole derivatives can further refine predictions .

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Definitive structural confirmation resolves ambiguities in NMR assignments, particularly for regioisomers .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to clarify overlapping signals (e.g., pyrazole vs. pyridine protons) .

- Comparative Analysis : Cross-reference with structurally similar compounds, such as 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid, to identify characteristic peaks .

Q. How does the substitution pattern on the pyrazole ring affect the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing pyridin-3-yl group at position 3 of the pyrazole ring directs electrophilic attacks to the less substituted positions (e.g., C-5). Nucleophilic substitutions (e.g., ester hydrolysis) are facilitated by the acetic acid group’s acidity (pKa ~4–5). Steric hindrance from the ethyl group at N-1 may slow reactions at adjacent positions .

Q. What are the challenges in achieving regioselective functionalization of the pyridine and pyrazole rings during derivatization?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For pyridine, C-2 and C-4 positions are more reactive in electrophilic substitutions. On pyrazole, the acetic acid group at C-4 can act as a directing group for metal-catalyzed couplings. Computational modeling (e.g., Fukui indices) predicts reactive sites, while protecting groups (e.g., silyl ethers) isolate specific regions .

Safety and Handling

Q. What safety precautions are necessary when handling this compound, based on its structural analogs?

- Methodological Answer : While direct safety data for this compound is limited, analogs like 2-(pyridin-3-yl)acetic acid require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.